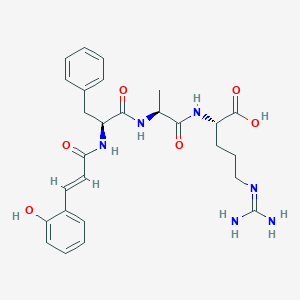

2-Coumaroylphenylalanyl-alanyl-arginine

Description

Properties

CAS No. |

161258-31-7 |

|---|---|

Molecular Formula |

C27H34N6O6 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |

InChI Key |

OGMHCXCIZDQLCI-GJOZUPAOSA-N |

SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |

sequence |

FAR |

Synonyms |

2-coumaroylphenylalanyl-alanyl-arginine Cum-Phe-Ala-Arg Cum-Phe-Ala-Arg-OH o-coumaroylphenylalanyl-alanyl-arginine |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Coumaroyl Peptides

Natural Sources and Isolation of Coumaroyl-Amino Acid and Peptide Derivatives

Coumaroyl-amino acid and peptide derivatives are a class of secondary metabolites found throughout the plant kingdom. researchgate.net These compounds are formed by the conjugation of p-coumaric acid with various amino acids or small peptides. nih.gov They are particularly abundant in certain plant families and tissues, where they play roles in plant development and defense against pathogens and herbivores. researchgate.netutm.mx

Prominent natural sources of these derivatives include:

Theobroma cacao (Cocoa): Cocoa beans and liquor are rich in N-phenylpropenoyl-L-amino acids, with the specific composition varying with the developmental stage of the seeds. nih.gov

Coffea canephora (Robusta Coffee): This species of coffee is another significant source of coumaroyl-amino acid conjugates. nih.gov

Abrus species: The leaves of Abrus mollis and Abrus cantoniensis are known to contain high levels of amides, including p-coumaroyltyrosine. nih.gov

The isolation and identification of these compounds are typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). nih.gov

Table 1: Examples of Naturally Occurring Coumaroyl-Amino Acid Derivatives

| Compound Name | Natural Source(s) | Reference |

|---|---|---|

| p-Coumaroyltyrosine | Theobroma cacao, Coffea canephora, Abrus species | nih.gov |

| p-Coumaroylaspartate | Theobroma cacao, Coffea canephora | nih.gov |

| p-Coumaroylglutamate | Theobroma cacao, Coffea canephora | nih.gov |

| p-Coumaroyltryptophan | Theobroma cacao, Coffea canephora | nih.gov |

| p-Coumaroylserine | Theobroma cacao, Coffea canephora | nih.gov |

Enzymatic Mechanisms of Coumaroyl Group Transfer (e.g., Acyl Transferases, Agmatine Coumaroyl Transferases (ACTs))

The formation of the amide bond between the coumaroyl group and an amino acid or peptide is catalyzed by a class of enzymes known as acyltransferases. researchgate.net Specifically, members of the BAHD superfamily of acyltransferases are responsible for the biosynthesis of a wide array of plant secondary metabolites, including phenolamides. biorxiv.orgmdpi.comnih.gov These enzymes utilize an acyl-coenzyme A (CoA) thioester as the activated acyl donor. biorxiv.org

The general mechanism involves the transfer of the coumaroyl group from p-coumaroyl-CoA to the amino group of an acceptor molecule, which can be an amino acid, a peptide, or a polyamine. mdpi.comnih.gov A well-studied example of this enzymatic reaction is the synthesis of p-coumaroylagmatine, which is catalyzed by agmatine coumaroyl transferase (ACT). mdpi.com While the specific transferase that would synthesize 2-Coumaroylphenylalanyl-alanyl-arginine has not been identified, it would likely belong to the BAHD family and exhibit specificity for both p-coumaroyl-CoA and the tripeptide phenylalanyl-alanyl-arginine.

The catalytic site of these enzymes, as exemplified by ACT, contains conserved residues that are crucial for substrate binding and catalysis. mdpi.com For instance, a conserved histidine residue is thought to play a key role in the catalytic mechanism. mdpi.com The diversity and substrate specificity of BAHD acyltransferases are what drive the vast array of phenolamides found in nature. biorxiv.orgnih.gov

Role of p-Coumaroyl-CoA as a Key Biosynthetic Intermediate in Phenolamide Formation

The biosynthesis of all coumaroyl peptides and other phenolamides begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a variety of phenolic compounds from the amino acid phenylalanine. mdpi.com A key intermediate in this pathway is p-coumaric acid, which is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.net

p-Coumaroyl-CoA serves as a critical branch-point metabolite, channeling carbon from the general phenylpropanoid pathway into various downstream biosynthetic routes, including the production of flavonoids, lignin, and, importantly, phenolamides. researchgate.net In the context of phenolamide biosynthesis, p-coumaroyl-CoA is the essential acyl donor molecule that provides the coumaroyl moiety for the acylation of amino acids, peptides, or polyamines. mdpi.com The availability of p-coumaroyl-CoA is, therefore, a key regulatory point in the production of these compounds.

The final step in the formation of a coumaroyl peptide is the acyl transfer from p-coumaroyl-CoA to the amine acceptor, a reaction catalyzed by the aforementioned acyltransferases. mdpi.com

Comparative Analysis with Known Plant-Derived Phenolamides (e.g., p-Coumaroylagmatine, p-Coumaroyltyrosine)

To understand the potential biological context of this compound, it is useful to compare it with well-characterized, naturally occurring phenolamides like p-coumaroylagmatine and p-coumaroyltyrosine.

p-Coumaroylagmatine was first isolated from barley (Hordeum vulgare) and has since been identified in a variety of other plants, including rice (Oryza sativa) and various species within the Solanaceae and Fabaceae families. mdpi.comnih.govnih.gov Its biosynthesis is a model for understanding phenolamide formation, involving the transfer of a coumaroyl group from p-coumaroyl-CoA to the polyamine agmatine, catalyzed by agmatine coumaroyl transferase (ACT). mdpi.comresearchgate.net

p-Coumaroyltyrosine is a coumaroyl-amino acid derivative found in plants such as Theobroma cacao and Abrus species. nih.govnih.gov Its biosynthesis follows the same general principle: the enzymatic conjugation of p-coumaroyl-CoA with the amino acid tyrosine.

The hypothetical biosynthesis of this compound would extend this principle to a tripeptide acceptor. An acyltransferase with specificity for the N-terminal phenylalanine of the peptide would catalyze the formation of the amide bond with p-coumaroyl-CoA.

Table 2: Comparative Analysis of this compound with Known Phenolamides

| Compound | Acyl Donor | Acyl Acceptor | Known Natural Occurrence | Enzyme Class |

|---|---|---|---|---|

| This compound | p-Coumaroyl-CoA | Phenylalanyl-alanyl-arginine (tripeptide) | Not reported in literature | Hypothetical BAHD Acyltransferase |

| p-Coumaroylagmatine | p-Coumaroyl-CoA | Agmatine (polyamine) | Yes (e.g., barley, rice) mdpi.com | Agmatine Coumaroyl Transferase (ACT) mdpi.com |

| p-Coumaroyltyrosine | p-Coumaroyl-CoA | Tyrosine (amino acid) | Yes (e.g., cocoa, Abrus sp.) nih.gov | BAHD Acyltransferase |

Investigative Studies on the Biological Activities of 2 Coumaroylphenylalanyl Alanyl Arginine

Antimicrobial Research Investigations

The antimicrobial potential of 2-Coumaroylphenylalanyl-alanyl-arginine and related compounds has been a subject of scientific inquiry, particularly in the search for novel agents to combat pathogenic microorganisms.

Research into peptide-coumarin conjugates has revealed significant antifungal properties. A study focusing on a novel peptide-coumarin conjugate demonstrated its efficacy against Cryptococcus gattii and Cryptococcus neoformans, two clinically relevant fungal pathogens known to cause cryptococcosis. The conjugate exhibited notable antifungal activity, highlighting the potential of such hybrid molecules in addressing fungal infections.

The minimum inhibitory concentration (MIC) values of a synthesized peptide-coumarin conjugate against different strains of C. gattii and C. neoformans were determined, showcasing its potency. The results indicated that the conjugate was effective against both standard and fluconazole-resistant strains of C. gattii, as well as against C. neoformans.

Antifungal Activity of a Peptide-Coumarin Conjugate

| Fungal Strain | MIC (μmol·mL-1) |

|---|---|

| C. gattii (ATCC 32069) | 0.09 |

| C. gattii (L27/01) | 0.04 |

| C. gattii (L27/01F - Fluconazole-Resistant) | 0.09 |

| C. neoformans (H99) | 0.18 |

Investigations into the mechanism of action of peptide-coumarin conjugates have provided valuable insights into their antimicrobial effects. One key mechanism identified is the induction of reactive oxygen species (ROS) production within the fungal cells. Treatment of C. gattii with a peptide-coumarin conjugate was found to enhance the production of ROS, suggesting that the oxidative burst plays a crucial role in its antifungal action. This increase in intracellular ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and nucleic acids, ultimately resulting in cell death. This ROS-mediated mechanism is a common pathway for the antimicrobial activity of various compounds and highlights a potential mode of action for this compound.

Enzyme Modulation and Inhibition Studies

In addition to its antimicrobial properties, the structural components of this compound suggest its potential to modulate enzyme activity, particularly in pathways related to pigmentation.

Studies on coumaric acid-conjugated peptides have demonstrated their ability to inhibit tyrosinase activity. nih.govnih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). Research has shown that certain coumaric acid-peptide conjugates can suppress tyrosinase activity more effectively than arbutin, a well-known tyrosinase inhibitor. nih.gov For example, a study investigating various coumaric acid- and caffeic acid-conjugated peptides found that they significantly inhibited tyrosinase activity in human melanoma cells. nih.gov

Tyrosinase Inhibitory Activity of Coumaric Acid-Conjugated Peptides

| Compound | Tyrosinase Activity (% of control) |

|---|---|

| α-MSH (Control) | 250% |

| Arbutin | 150% |

| Coumaric acid-GGG-ARP | <100% |

| Coumaric acid-GGG-RGD | <150% |

These findings suggest that the 2-coumaroyl moiety in this compound could contribute to the inhibition of tyrosinase, potentially through competitive or mixed-type inhibition mechanisms. The peptide component may also influence the binding affinity of the molecule to the enzyme's active site.

The inhibition of tyrosinase activity by coumaric acid-conjugated peptides has direct implications for the melanogenesis pathway. By suppressing the rate-limiting step of melanin synthesis, these compounds can effectively reduce melanin production. nih.gov Quantitative real-time PCR analyses have shown that coumaric acid-peptide conjugates can inhibit the expression of several genes involved in melanin synthesis, including those for tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), tyrosinase-related protein 2 (TYRP2), and microphthalmia-associated transcription factor (MITF). nih.gov The downregulation of these genes indicates that the inhibitory effects of these compounds extend to the transcriptional level of the melanogenesis pathway. nih.gov These findings suggest that this compound could potentially modulate melanogenesis, making it a compound of interest for further investigation in the context of skin pigmentation.

Anti-Inflammatory Research Potential (based on general coumarin (B35378) properties)

The coumarin moiety of this compound suggests a significant potential for anti-inflammatory activity. Coumarins, a class of benzopyrone compounds found widely in plants, are well-documented for their diverse pharmacological effects, including potent anti-inflammatory properties. nih.govnih.gov The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways.

Research has demonstrated that various coumarin derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govtandfonline.com These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators responsible for pain, swelling, and other inflammatory responses. By inhibiting COX and LOX, coumarins can effectively reduce the production of these pro-inflammatory molecules. nih.gov

Furthermore, many coumarins have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. aimspress.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. The inhibition of NF-κB activation by coumarins leads to a downstream reduction in the production of these inflammatory cytokines. aimspress.com The antioxidant properties of coumarins also contribute to their anti-inflammatory potential by mitigating oxidative stress, which is often a trigger and propagator of inflammatory processes. nih.govtandfonline.com

The specific coumarin derivative in the compound, 2-coumaric acid (o-coumaric acid), is a hydroxycinnamic acid that also possesses documented anti-inflammatory and antioxidant activities. nih.govmdpi.com This further strengthens the hypothesis that this compound could exhibit significant anti-inflammatory effects.

Antineoplastic Research Potential (based on related coumarins and dipeptides like alanyl-phenylalanine)

The investigation into the antineoplastic potential of this compound is warranted based on the established anticancer activities of both coumarin derivatives and certain peptide structures. Coumarins have demonstrated a broad spectrum of antitumor activities against various cancer cell lines, including those of the breast, prostate, lung, and colon. nih.govresearchgate.net

The mechanisms of action for the anticancer effects of coumarins are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netrsc.org Some coumarin derivatives have been shown to arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells. rsc.org The structural modifications of the basic coumarin scaffold have led to the development of derivatives with enhanced and more selective cytotoxicity towards cancer cells. nih.govnih.gov

On the peptide side, while alanyl-phenylalanine itself is not a primary focus of anticancer research, the use of peptides to target and deliver cytotoxic agents to tumors is a well-established strategy. Dipeptides and tripeptides can be designed to be selectively cleaved by tumor-associated enzymes, releasing a cytotoxic payload in the tumor microenvironment. Moreover, some short peptides have been shown to possess intrinsic anticancer activity. For instance, the dipeptide beta-alanyl-melphalan has been investigated as a potent anticancer agent. nih.gov The phenylalanine residue, in particular, has been incorporated into anticancer drugs like melphalan, an alkylating agent used in chemotherapy. cancer.gov

Other Potential Bioactivities Based on Constituent Moieties and Related Conjugates

Beyond anti-inflammatory and antineoplastic activities, the individual components of this compound suggest a range of other potential biological effects.

The 2-coumaric acid moiety, as a hydroxycinnamic acid, is known for its antioxidant, antimicrobial, and anti-diabetic properties. nih.govmdpi.comresearchgate.netnih.gov These activities stem from its ability to scavenge free radicals and modulate various enzymatic pathways.

Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.orghealthline.com While L-phenylalanine is incorporated into proteins, D-phenylalanine and the racemic mixture DL-phenylalanine have been explored for their potential analgesic and antidepressant activities. wikipedia.org The presence of phenylalanine in the peptide chain could influence the compound's transport and metabolism, and potentially its interaction with neurological pathways. The aromatic nature of phenylalanine can also contribute to the antioxidant activity of peptides by donating electrons to stabilize free radicals. mdpi.com

Arginine is a semi-essential amino acid with a broad spectrum of biological roles. wikipedia.orgcreative-peptides.com It is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune response, and neurotransmission. wikipedia.orgwebmd.com Arginine's role in immune function is significant, as it is necessary for T-cell function. wikipedia.org It also plays a part in wound healing and hormone secretion. wikipedia.orgresearchgate.net The presence of the guanidinium (B1211019) group in arginine can facilitate interactions with biological membranes and receptors. nih.gov

Peptide-Coumarin Conjugates have been synthesized and investigated for various biological activities. For example, some studies have shown that conjugating a peptide with a coumarin can result in compounds with potent antifungal activity. nih.govacs.orgacs.org This suggests that this compound could also be explored for its potential as an antimicrobial agent. The conjugation strategy can lead to derivatives with enhanced efficacy and broader spectra of action compared to the individual components. acs.orgnih.gov

Data Tables

Table 1: Potential Biological Activities of Constituent Moieties

| Moiety | Potential Biological Activities |

|---|---|

| 2-Coumaric Acid | Anti-inflammatory, Antioxidant, Antimicrobial, Anti-diabetic |

| Phenylalanine | Neurotransmitter precursor, Potential analgesic and antidepressant effects, Antioxidant |

| Alanine | Energy metabolism, Immune support |

| Arginine | Nitric oxide precursor (vasodilation), Immune function, Wound healing |

Table 2: Investigated Biological Activities of Related Compound Classes

| Compound Class | Investigated Activities | Key Mechanisms |

|---|---|---|

| Coumarins | Anti-inflammatory, Antineoplastic, Antioxidant, Antiviral | Inhibition of COX/LOX, Modulation of NF-κB, Induction of apoptosis, Cell cycle arrest |

| Peptide-Coumarin Conjugates | Antifungal, Antimicrobial | Enhanced cellular uptake, Synergistic effects |

| Dipeptides (e.g., Alanyl-phenylalanine related) | Anticancer drug components (e.g., Melphalan) | Targeting and delivery of cytotoxic agents |

Molecular Mechanisms and Cellular Interactions of 2 Coumaroylphenylalanyl Alanyl Arginine

Identification and Characterization of Molecular Targets

The identification of specific molecular targets for 2-Coumaroylphenylalanyl-alanyl-arginine is an area requiring direct empirical investigation. However, based on its structure, several potential targets can be hypothesized.

The arginine residue, with its positively charged guanidinium (B1211019) group, is a key feature of many cell-penetrating peptides (CPPs). These peptides are known to interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which can act as primary receptors to facilitate cellular uptake. portlandpress.com Furthermore, the high affinity of arginine-rich motifs for nucleic acids suggests that DNA and RNA could be potential intracellular targets, potentially leading to the displacement of native DNA- and RNA-binding proteins. embopress.org

The coumaroyl moiety may also contribute to target binding. For instance, other naturally occurring coumaroyl derivatives have been shown to target specific proteins. A study on N-p-coumaroyl-N'-caffeoylputrescine identified the heat shock protein HSP90AA1 as a direct target through a combination of screening techniques and molecular docking. mdpi.com This suggests that the coumaroyl group could direct the peptide to a range of protein targets.

Table 1: Potential Molecular Targets Based on Compound Moieties

| Compound Moiety | Potential Target Class | Rationale for Interaction |

|---|---|---|

| Arginine | Cell Surface Proteoglycans (e.g., Heparan Sulfate) | Electrostatic interaction between positive guanidinium group and negative sulfate groups. |

| Arginine | Nucleic Acids (DNA, RNA) | High affinity of arginine-rich motifs for the phosphate (B84403) backbone. embopress.org |

| Coumaroyl Group | Heat Shock Proteins (e.g., HSP90AA1) | Based on identified targets of similar coumaroyl derivatives. mdpi.com |

| Peptide Backbone | G Protein-Coupled Receptors (GPCRs) | Structural mimicry of endogenous peptide ligands. |

Analysis of Intracellular Signaling Pathway Modulation

Modulation of intracellular signaling pathways by this compound would likely be a consequence of its interaction with specific molecular targets.

Given the arginine-rich nature of the peptide's C-terminus, it could trigger signaling cascades associated with cellular uptake. The interaction of arginine-rich peptides with cell surface proteoglycans can induce the activation of Rac protein, leading to rearrangements of the actin cytoskeleton and subsequent macropinocytosis, a form of endocytosis. portlandpress.com

If the peptide were to interact with a GPCR, it could modulate canonical signaling pathways. For example, the Melanocortin 1 Receptor (MC1R), a GPCR involved in pigmentation, primarily signals through the Gs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govfrontiersin.org This activation of the cAMP pathway is a critical step in many cellular processes. nih.gov Pleiotropic signaling from MC1R can also involve the activation of mitogen-activated kinases (MAPK) and the AKT pathway. nih.gov

Furthermore, arginine-rich peptides have been shown to have multimodal actions, including the ability to perturb cell surface receptors and ion channels through electrostatic interactions with anionic moieties on the receptor proteins. frontiersin.org This could lead to the modulation of signaling pathways related to neuronal excitability and cell-to-cell communication. frontiersin.org

Studies on Cellular Uptake and Subcellular Localization

The cellular entry of this compound is likely facilitated by its terminal arginine residue, a characteristic of many cell-penetrating peptides (CPPs). The mechanisms for CPP uptake are debated but are generally considered to involve two main routes: direct translocation across the plasma membrane and endocytosis. nih.govbeilstein-journals.org

Direct Translocation: This energy-independent process may involve the formation of transient pores in the membrane, allowing the peptide to diffuse into the cytoplasm. beilstein-journals.orgnih.gov

Endocytosis: This is an energy-dependent process where the peptide is enclosed in vesicles. mdpi.com Several endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, have been implicated in the uptake of arginine-rich peptides. portlandpress.combeilstein-journals.orgmdpi.com

The efficiency and dominant pathway for uptake can be influenced by peptide concentration, the presence of serum, and cell type. acs.org For instance, at higher concentrations and in the absence of serum, some arginine-rich peptides show increased entry via non-endocytic mechanisms, leading to a diffuse cytosolic distribution. acs.org

The 2-coumaroyl group is intrinsically fluorescent, which is a significant advantage for studying cellular uptake and localization. proteogenix.science This property allows for direct visualization of the peptide within cells using fluorescence microscopy without the need for an external fluorescent tag, which could alter the peptide's behavior. proteogenix.sciencesb-peptide.com By tracking the fluorescence, researchers can determine the peptide's location over time, distinguishing between entrapment in endosomal vesicles (punctate fluorescence) and release into the cytoplasm or nucleus (diffuse fluorescence). nih.gov Advanced techniques like fluorescence lifetime imaging microscopy (FLIM) could further resolve the peptide's localization in specific subcellular structures by detecting changes in the fluorophore's microenvironment. nih.gov

Table 2: Potential Cellular Uptake Mechanisms

| Uptake Mechanism | Description | Key Characteristics |

|---|---|---|

| Direct Translocation | Peptide moves directly across the plasma membrane. | Energy-independent; may involve pore formation. beilstein-journals.orgnih.gov |

| Endocytosis | Peptide is internalized within membrane-bound vesicles. | Energy-dependent; includes macropinocytosis, clathrin-mediated, and caveolin-mediated pathways. beilstein-journals.orgmdpi.com |

Role in Oxidative Stress Induction and Modulation

The chemical structure of this compound suggests a dual role in modulating oxidative stress, primarily driven by the antioxidant potential of the coumaroyl moiety and the biological activities of the arginine residue.

The coumaroyl group is derived from p-coumaric acid, a phenolic compound known for its potent antioxidant and free radical scavenging properties. nih.govnih.gov In vitro studies have demonstrated that p-coumaric acid can effectively inhibit lipid peroxidation and scavenge various reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. nih.govbanglajol.info Its antioxidant activity is comparable to that of established antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol. nih.gov The mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. tandfonline.com

The arginine component can also play a significant role in the cellular antioxidant response. L-arginine has been shown to induce an antioxidant response by stimulating the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, and by activating the Nrf2 pathway. metwarebio.com The Nrf2 pathway is a key regulator of genes containing the antioxidant response element (ARE), which encode for a variety of protective enzymes. metwarebio.com

Therefore, the complete molecule is hypothesized to act as a modulator of oxidative stress, capable of directly scavenging free radicals via its coumaroyl group while also potentially upregulating endogenous antioxidant defenses through the action of its arginine residue.

Gene Expression Profiling (e.g., MC1R mRNA expression)

Peptides can act as signaling molecules that regulate gene expression. nih.gov The arginine-rich character of this compound suggests it may influence the expression of various genes, particularly if it gains access to the cell nucleus where it could interact with DNA or transcription factors. nih.gov

A specific area of interest is its potential effect on the Melanocortin 1 Receptor (MC1R) gene . MC1R is a GPCR pivotal in regulating skin pigmentation and providing protection against UV radiation. nih.govfrontiersin.org Its expression is regulated by the microphthalmia-associated transcription factor (MITF). wikipedia.org The signaling pathway initiated by MC1R activation, primarily through cAMP, leads to changes in the expression of genes involved in melanin (B1238610) synthesis. nih.gov

While there is no direct evidence linking this compound to MC1R, peptide ligands are common modulators of this receptor class. A gene expression profiling study would be necessary to determine if this compound alters MC1R mRNA levels or the expression of downstream targets in MC1R-expressing cells, such as melanocytes. Such a study could reveal whether the peptide acts as an agonist, antagonist, or inverse agonist at this receptor, thereby influencing cellular functions related to pigmentation and inflammation.

Structure Activity Relationship Sar and Computational Studies of 2 Coumaroylphenylalanyl Alanyl Arginine and Its Analogues

Impact of Coumaroyl Moiety Stereochemistry and Substitution on Bioactivity

The coumaroyl group, derived from coumaric acid, is a critical component of the conjugate that directly influences its interaction with biological targets. Its structure offers multiple points for modification, including its stereochemistry and substitution patterns on the phenolic ring.

Substitutions on the 2-hydroxyphenyl ring of the coumaroyl group also play a pivotal role. The position and nature of functional groups (e.g., additional hydroxyl, methoxy, or halogen groups) can alter the molecule's electronic properties, hydrogen bonding capacity, and lipophilicity. For instance, the hydroxyl group is a key feature, often involved in hydrogen bonding with receptor sites. Modifying or shifting this group can drastically change binding affinity and biological response.

Table 1: Hypothetical Impact of Coumaroyl Moiety Modifications on Bioactivity

| Modification | Rationale | Predicted Impact on Bioactivity |

|---|---|---|

| Stereochemistry | ||

| trans to cis Isomer | Alters the 3D geometry of the molecule, potentially disrupting the optimal fit in a binding pocket. | Likely decrease |

| Substitution | ||

| Addition of a second hydroxyl group | Increases hydrogen bonding potential but may alter lipophilicity. | Potentially increase or decrease, target-dependent |

| Methylation of the hydroxyl group (methoxy) | Removes a hydrogen bond donor, increases lipophilicity. | Likely decrease if H-bond is critical; may improve cell permeability |

Role of the Peptide Sequence (Phenylalanyl-Alanyl-Arginine) in Efficacy and Selectivity

The tripeptide sequence, Phenylalanyl-Alanyl-Arginine (Phe-Ala-Arg), is not merely a carrier but an active contributor to the conjugate's pharmacological profile. Each amino acid residue has a specific function that contributes to target recognition, binding affinity, and selectivity.

Phenylalanine (Phe): As the N-terminal amino acid linked to the coumaroyl moiety, the bulky, hydrophobic phenyl group of phenylalanine is crucial for establishing van der Waals and hydrophobic interactions within a receptor's binding pocket. Its aromatic ring can also participate in π-π stacking interactions, which are critical for the affinity of many ligands.

Arginine (Arg): The C-terminal arginine residue is characterized by its long, positively charged guanidinium (B1211019) group. This group is a strong hydrogen bond donor and can form powerful ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) on a target protein. This interaction often serves as a key anchor point, significantly enhancing binding affinity and conferring selectivity for targets with complementary charged surfaces.

The specific sequence of Phe-Ala-Arg determines the spatial arrangement of these functional groups, creating a unique pharmacophore that dictates the molecule's efficacy and selectivity.

Table 2: Functional Contributions of Individual Amino Acid Residues

| Amino Acid | Key Feature | Primary Role in Interaction | Potential Impact on Efficacy & Selectivity |

|---|---|---|---|

| Phenylalanine | Aromatic, hydrophobic side chain | Hydrophobic interactions, π-π stacking | Major contributor to binding affinity |

| Alanine | Small, non-polar side chain | Spacer, conformational flexibility | Optimizes orientation of other residues |

| Arginine | Positively charged guanidinium group | Ionic interactions (salt bridges), hydrogen bonding | Key determinant of binding affinity and target selectivity |

Influence of Linker Chemistry and Orientation in Peptide-Coumarin Conjugates on Biological Outcomes

In peptide-small molecule conjugates, the linker is the crucial connection between the targeting peptide and the active payload, in this case, the coumaroyl group. biosynth.com The design of this linker significantly impacts the stability, solubility, and pharmacokinetic properties of the entire molecule. biosynth.com In 2-Coumaroylphenylalanyl-alanyl-arginine, the linker is an amide bond between the coumaroyl moiety and the N-terminus of the phenylalanine residue.

The stability of this amide bond is critical. It must be stable enough to prevent premature cleavage of the coumaroyl group while the conjugate circulates in the bloodstream but may be designed to be cleaved by specific enzymes at a target site. biosynth.comacs.org The orientation of the linkage is also paramount. Attaching the coumaroyl group to the N-terminus of the peptide, as in this compound, is a common strategy. However, alternative conjugation points, such as the C-terminus or an amino acid side chain, would produce structurally distinct analogues with different biological profiles.

Different types of linkers could be employed to create analogues with varied properties:

Cleavable Linkers: These are designed to be broken under specific conditions, such as the low pH of tumor microenvironments or the presence of specific enzymes like cathepsins. nih.govnih.gov This allows for targeted release of the active moiety.

Non-Cleavable Linkers: These create a conjugate where the peptide and small molecule remain attached. In this case, the entire conjugate is the active drug. nih.gov

Table 3: Comparison of Potential Linker Chemistries in Analogues

| Linker Type | Linkage | Release Mechanism | Key Characteristic |

|---|---|---|---|

| Amide (current) | -CO-NH- | Non-cleavable (typically) | High stability in circulation |

| Hydrazone | -C=N-NH- | Acid-labile | Cleaved in low pH environments (e.g., endosomes, tumors) nih.gov |

| Disulfide | -S-S- | Reductive cleavage | Cleaved in reducing environments (e.g., intracellularly) |

| Peptide | e.g., Val-Cit | Enzymatic cleavage | Cleaved by specific proteases (e.g., cathepsin B) overexpressed in some tumors nih.gov |

In Silico Molecular Docking and Molecular Dynamics Simulations

Computational methods are essential for visualizing and understanding the interactions between a ligand like this compound and its biological target on a molecular level.

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. researchgate.net For this conjugate, docking studies could be used to:

Identify potential binding sites on a target protein.

Predict the binding conformation and pose of the molecule within the active site.

Estimate the binding affinity (docking score), which helps in ranking potential analogues. mdpi.com

A typical docking simulation would show the arginine side chain forming salt bridges with acidic residues, the phenylalanine ring fitting into a hydrophobic pocket, and the coumaroyl group's hydroxyl forming a hydrogen bond with a key residue at the active site.

Molecular Dynamics (MD) Simulations are used to analyze the physical movements of atoms and molecules over time. researchgate.net After an initial pose is predicted by docking, an MD simulation can assess the stability of the ligand-receptor complex. mdpi.complos.org Key insights from MD simulations include:

Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose is stable over the simulation time. nih.gov A stable complex will show minimal deviation. nih.gov

Interaction Analysis: MD simulations can track specific interactions, such as hydrogen bonds and salt bridges, and determine their persistence over time, confirming the key interactions responsible for binding. plos.org

Conformational Changes: These simulations can reveal if the binding of the ligand induces any conformational changes in the target protein, which may be important for its function.

Together, these in silico methods provide a dynamic picture of the molecular interactions, guiding the rational design of more potent and selective analogues. mdpi.com

Table 4: Workflow of Computational Analysis

| Step | Technique | Primary Output | Information Gained |

|---|---|---|---|

| 1 | Molecular Docking | Binding pose and score | Preferred orientation and estimated affinity of the ligand in the target's active site mdpi.com |

| 2 | Molecular Dynamics | Trajectory file (atomic positions over time) | Dynamic behavior and stability of the ligand-protein complex |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For this compound and its analogues, a QSAR model could be developed to predict the bioactivity of newly designed, untested compounds.

The process involves several steps:

Data Set Collection: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀) is measured experimentally.

Descriptor Calculation: For each analogue, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Physicochemical properties: Lipophilicity (logP), molecular weight.

Electronic properties: Dipole moment, partial charges on atoms. nih.gov

Topological descriptors: Describing molecular shape and branching.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov

A validated QSAR model for this class of compounds could reveal which properties are most important for activity. For example, a model might show that high lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for high potency, guiding further drug design efforts. nih.gov

Table 5: Example of Descriptors Used in a Hypothetical QSAR Model

| Descriptor | Type | Structural Feature Represented | Potential Correlation with Activity |

|---|---|---|---|

| ClogP | Physicochemical | Lipophilicity/hydrophobicity | Positive or negative, depending on target and need for membrane permeation |

| TPSA | Topological | Total polar surface area | Negative (for cell permeability) or positive (for binding to polar targets) |

| NHD | Electronic | Number of hydrogen bond donors | Positive, if hydrogen bonds are critical for binding |

Analytical and Bioanalytical Methodologies for 2 Coumaroylphenylalanyl Alanyl Arginine Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be indispensable for confirming the identity of 2-Coumaroylphenylalanyl-alanyl-arginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments would be conducted to provide a detailed atomic-level map of the molecule. 1H NMR would identify the various protons and their chemical environments, while 13C NMR would characterize the carbon skeleton. mdpi.com 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the sequence of amino acids and the attachment of the 2-coumaroyl group.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the exact molecular weight of the compound, thereby confirming its elemental composition. mdpi.comnih.gov Tandem MS (MS/MS) experiments would involve fragmentation of the parent ion to verify the amino acid sequence and the structure of the coumaroyl moiety. mdpi.comacs.orgnih.gov The fragmentation patterns can provide definitive evidence for the peptide backbone and the integrity of the acyl group. nih.gov

Table 1: Illustrative Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Expected Observation for this compound |

| HRMS (ESI-TOF) | [M+H]+ | Calculated exact mass corresponding to the molecular formula C33H44N8O7 |

| 1H NMR | Chemical Shifts (δ) | Distinct signals for aromatic protons of phenylalanine and coumaroyl group, amide protons, and aliphatic protons of alanine and arginine. |

| 13C NMR | Chemical Shifts (δ) | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the peptide and acyl moieties. |

| Tandem MS (MS/MS) | Fragmentation Ions | Characteristic b- and y-type ions confirming the Phe-Ala-Arg sequence; fragment ions corresponding to the coumaroyl group. acs.org |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. nih.govmolecularcloud.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most common technique for the analysis of peptides. nih.govhplc.euphenomenex.com Purity is typically assessed by injecting the sample onto a C18 column and eluting with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). hplc.euwaters.com The purity is determined by the relative area of the main peak detected by UV absorbance, usually at 210-230 nm. almacgroup.com

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for resolving closely related impurities. waters.comalmacgroup.com A systematic screening of different columns and mobile phase conditions would be performed to develop a robust, stability-indicating method. almacgroup.com

For quantification in biological matrices, the peptide would typically be extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), which provides high sensitivity and selectivity.

Table 2: Representative Chromatographic Conditions for Purity Analysis

| Parameter | Condition |

| Instrument | UHPLC system with UV detector |

| Column | C18 stationary phase, e.g., XBridge BEH130 C18 waters.com |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A shallow gradient optimized around the elution point of the peptide, e.g., 20-40% B over 15 minutes |

| Flow Rate | ~0.4 mL/min |

| Detection | UV at 214 nm |

| Purity Acceptance | Typically >95% for research applications thermofisher.com |

In Vitro Bioassays for Activity Assessment

To evaluate the biological effects of this compound, a variety of in vitro assays would be employed. nih.govworkingforchange.comnih.gov The choice of assays would depend on the therapeutic hypothesis for the compound.

MTT Assay : This colorimetric assay is widely used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. Cells would be treated with varying concentrations of the peptide, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan would be measured spectrophotometrically. This would help determine if the compound has cytotoxic or cytostatic effects.

LDH Release Assay : Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity. This assay would complement the MTT assay to provide a more complete picture of the compound's effect on cell viability.

Table 3: Hypothetical In Vitro Activity Profile

| Assay | Cell Line | Endpoint | Illustrative Result (IC50/EC50) |

| MTT Assay | Human Cancer Cell Line (e.g., HeLa) | Cell Viability | 50 µM |

| LDH Release Assay | Human Dermal Fibroblasts (HDF) | Cytotoxicity | >100 µM |

Cellular Assays for Mechanistic Investigations

To understand how this compound exerts its biological effects, specific cellular assays would be conducted. workingforchange.com

Reactive Oxygen Species (ROS) Level Measurement : Given that coumaroyl moieties can have antioxidant or pro-oxidant activities, measuring intracellular ROS levels is a relevant mechanistic study. acs.org Cells would be treated with the compound and then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which fluoresces upon oxidation by ROS. nih.gov The change in fluorescence intensity, measured by flow cytometry or fluorescence microscopy, would indicate the effect of the compound on cellular oxidative stress. nih.govpnas.orgnih.govthermofisher.com

Table 4: Example of a Cellular Mechanistic Assay

| Assay | Method | Cell Line | Illustrative Finding |

| ROS Measurement | DCFDA Staining with Flow Cytometry | Macrophage Cell Line (e.g., RAW 264.7) | 30% reduction in ROS levels after stimulation with an inflammatory agent. |

Concluding Perspectives and Future Research Trajectories for 2 Coumaroylphenylalanyl Alanyl Arginine

Exploration of Uncharted Biological Potentials

The individual components of 2-Coumaroylphenylalanyl-alanyl-arginine hint at several unexplored biological roles. Phenylalanine is a precursor for neurotransmitters, and arginine is a key molecule in the urea (B33335) cycle and a precursor for nitric oxide, a critical signaling molecule. The presence of a coumaroyl group, a class of compounds known for their diverse biological activities including antioxidant and anti-inflammatory properties, further enhances the potential of this molecule. Future research should focus on screening this compound for a variety of biological activities, including but not limited to its potential as an enzyme inhibitor, a modulator of cell signaling pathways, or an antimicrobial agent.

Development of Advanced Synthetic and Biosynthetic Methodologies

Advanced synthetic strategies could include the use of novel protecting groups for the guanidino function of arginine that offer improved stability and ease of removal. mdpi.com Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide synthesis, and optimizing the coupling of arginine derivatives is an ongoing area of research. mdpi.com Furthermore, biosynthetic approaches, potentially utilizing engineered enzymes or microbial systems, could offer a more sustainable and efficient route for the production of this and similar compounds.

| Methodological Approach | Potential Advantages | Key Research Focus |

| Advanced Solid-Phase Peptide Synthesis (SPPS) | High purity, automation potential | Development of novel arginine protecting groups, optimization of coupling reagents |

| Liquid-Phase Peptide Synthesis | Scalability for larger quantities | Improving solubility of peptide fragments, minimizing side reactions |

| Enzymatic Synthesis | High specificity, environmentally friendly | Identification and engineering of suitable ligases, optimizing reaction conditions |

| Microbial Biosynthesis | Sustainable production | Engineering metabolic pathways in host organisms for de novo synthesis |

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of this compound, its effects should be studied within a broader biological context using systems biology and omics technologies. Transcriptomics, proteomics, and metabolomics could reveal how this compound influences global gene expression, protein levels, and metabolic profiles within a cell or organism. This holistic approach can help in identifying the molecular targets and pathways affected by the compound, providing a comprehensive understanding of its mechanism of action.

Potential as a Lead Compound for Further Research Probe Development

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. researchgate.net Given the potential for diverse biological activities, this compound could serve as a valuable lead compound. Its structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. For instance, altering the amino acid sequence or modifying the coumaroyl moiety could lead to the development of more potent and specific analogs. These new molecules could then be utilized as research probes to investigate specific biological processes or as starting points for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-Coumaroylphenylalanyl-alanyl-arginine?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed for peptide derivatives. Coumaroyl moieties can be introduced via esterification or amidation reactions. Post-synthesis purification requires reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Validate purity using analytical HPLC (>95%) and mass spectrometry (MS) .

- Key Considerations : Monitor coupling efficiency during SPPS using Kaiser tests. Optimize cleavage conditions (e.g., TFA/scavengers) to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use tandem techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone connectivity and coumaroyl attachment.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic amide I/II bands and coumaroyl ester/amide vibrations .

- Data Validation : Compare spectral data with synthetic standards or computational predictions (e.g., DFT simulations).

Advanced Research Questions

Q. How should bioactivity assays for this compound be designed to evaluate enzyme inhibition or receptor binding?

- Methodology :

- In Vitro Enzyme Assays : Use fluorogenic or chromogenic substrates (e.g., para-nitroaniline derivatives) to measure inhibition kinetics. Apply Michaelis-Menten analysis to determine IC₅₀ and inhibition type (competitive/non-competitive).

- Cell-Based Assays : For receptor interactions, employ luciferase reporter systems or calcium flux assays in transfected HEK293 cells. Include controls for cytotoxicity (e.g., MTT assays) and nonspecific binding (e.g., excess unlabeled ligand) .

- Statistical Rigor : Use triplicate measurements and ANOVA for significance testing. Address batch variability via interday validation.

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Meta-Analysis : Systematically compare experimental conditions (e.g., buffer pH, ionic strength) using tools like PRISMA guidelines.

- Impurity Profiling : Employ LC-MS to identify contaminants (e.g., truncated peptides) that may skew bioactivity results.

- Dose-Response Reassessment : Test the compound across a wider concentration range to rule out bell-shaped response curves .

- Case Study : If one study reports activation and another inhibition of a target, evaluate assay parameters (e.g., pre-incubation time, substrate concentration).

Q. How can researchers assess the stability of this compound under physiological conditions?

- Methodology :

- Simulated Physiological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and quantify degradation via HPLC.

- Metabolite Identification : Use LC-MS/MS to characterize degradation products (e.g., hydrolyzed coumaroyl groups or peptide bond cleavage).

Data Presentation Guidelines

- Tables : Include retention times (HPLC), spectral peaks (NMR/MS), and kinetic constants (Km, Vmax).

- Figures : Use line graphs for dose-response curves and heatmaps for stability profiles.

- Error Reporting : Specify standard deviations (SD) or confidence intervals (CI) for replicates. Discuss systematic errors (e.g., pipette calibration) and mitigation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.